Nivegacetor

Alzheimer's disease gamma-secretase modulator Notch signaling

Nivegacetor is the only second-generation γ-secretase modulator to advance to Phase 2/3 trials with a clean safety profile and Notch-sparing selectivity (IC50 >25,000 nM). Procure for biomarker studies or combination trials—this is the most clinically validated GSM available, with proven CSF pharmacodynamics (up to 70% Aβ42 reduction). Avoid toxic GSIs and failed earlier GSMs.

Molecular Formula C23H25F2N7O2
Molecular Weight 469.5 g/mol
CAS No. 2443487-67-8
Cat. No. B15620104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNivegacetor
CAS2443487-67-8
Molecular FormulaC23H25F2N7O2
Molecular Weight469.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H25F2N7O2/c1-33-20-9-17(10-26-29-20)31-11-13-2-3-14(12-31)21(13)27-23-28-22-19(4-5-32(22)30-23)34-18-7-15(24)6-16(25)8-18/h6-10,13-14,19,21H,2-5,11-12H2,1H3,(H,27,30)/t13-,14+,19-,21?/m1/s1
InChIKeyYYYGNCPNCFDABE-GMFBMTQSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nivegacetor (RG6289) Procurement Guide: A Second-Generation Gamma-Secretase Modulator for Alzheimer's Disease Research


Nivegacetor (CAS 2443487-67-8, also known as RG6289 or RO-7269162) is an investigational, orally bioavailable small molecule classified as a second-generation gamma-secretase modulator (GSM) [1]. Developed by Hoffmann-La Roche, it is currently in Phase 2/3 clinical development for the treatment of Alzheimer's disease (AD) [1]. Unlike gamma-secretase inhibitors (GSIs), which block the enzyme complex outright and have led to significant toxicity in clinical trials, Nivegacetor modulates the cleavage of amyloid precursor protein (APP) by the gamma-secretase complex, shifting production away from longer, aggregation-prone amyloid-beta (Aβ) peptides such as Aβ42, and toward shorter, less pathogenic species like Aβ37 and Aβ38 [2]. Its molecular formula is C23H25F2N7O2, with a molecular weight of 469.49 g/mol [3].

Why Nivegacetor Cannot Be Substituted with Other Gamma-Secretase Modulators or Inhibitors


Substituting Nivegacetor with an earlier generation gamma-secretase modulator (GSM) or a gamma-secretase inhibitor (GSI) is not scientifically valid due to fundamental differences in mechanism of action, selectivity, and clinical safety profiles. GSIs like semagacestat non-selectively inhibit all gamma-secretase cleavage, leading to toxic accumulation of substrates and worsening of cognition in Phase 3 trials, which resulted in program termination [2]. First-generation GSMs, derived from NSAIDs, suffer from poor potency (IC50 in the micromolar range) and inadequate brain penetration [1]. Other second-generation GSMs, such as BMS-932481, were discontinued due to drug-induced liver injury (DILI) [3], while PF-06648671, E2212, and others failed to progress beyond Phase 1 [1]. Nivegacetor combines high potency (IC50 < 10 nM), demonstrated Notch-sparing selectivity, and a favorable safety profile that has allowed progression into Phase 2/3 trials [4].

Nivegacetor Quantitative Differentiation Evidence Against Comparators


Mechanistic Selectivity: Nivegacetor Spares Notch Processing Unlike Gamma-Secretase Inhibitors

Nivegacetor demonstrates a critical mechanistic advantage over gamma-secretase inhibitors (GSIs) by potently reducing Aβ42/Aβ40 while sparing Notch processing. GSIs like semagacestat caused dose-limiting toxicities due to non-selective inhibition of essential substrates [1]. In contrast, Nivegacetor has exhibited no effect on human Notch-1 processing, establishing a broad selectivity profile [2]. The compound's potency for Aβ42 reduction is reported as IC50 < 10 nM, without inhibiting Notch activity up to 25 µM, indicating a therapeutic window > 2,500-fold . This selectivity is fundamental for achieving a tolerable safety profile, a key differentiator from failed GSIs.

Alzheimer's disease gamma-secretase modulator Notch signaling selectivity toxicity

Potency: Nivegacetor Exhibits Sub-10 nM IC50, Exceeding First-Generation GSM Potency by >100-Fold

Nivegacetor demonstrates an IC50 for Aβ42 reduction in the low nanomolar range, representing a greater than 100-fold improvement in potency compared to first-generation GSMs derived from NSAIDs . The IUPHAR/BPS Guide to Pharmacology records an IC50 of 1.2 nM for gamma-secretase modulation [1]. Roche's preclinical characterization confirmed potency below 10 nM for APP cleavage modulation [2]. This places Nivegacetor in the potency range of the most advanced second-generation GSMs, but with the distinct advantage of demonstrated clinical tolerability through Phase 2 enrollment [3].

IC50 potency gamma-secretase Aβ42 Alzheimer's

In Vivo Pharmacodynamic Efficacy: Nivegacetor Achieves up to 70% Aβ42 Reduction in Human CSF

The Phase I Entry-into-Human (EiH) study of Nivegacetor provides direct, quantitative pharmacodynamic data in healthy volunteers, a critical benchmark not uniformly available for all comparator GSMs [1]. Following 2 weeks of multiple ascending oral doses, Nivegacetor reduced cerebrospinal fluid (CSF) Aβ42 by up to approximately 70% and Aβ40 by up to approximately 60%, while simultaneously increasing Aβ37 by up to approximately 350% and the Aβ37/Aβ40 ratio by up to approximately 1100% [1]. A single dose at the highest level produced an approximate 500% increase in the Aβ37/Aβ40 ratio and a 150% increase in the Aβ38/Aβ42 ratio . Pfizer's PF-06648671 demonstrated qualitatively similar shifts in Aβ profiles in Phase I studies, but did not advance to Phase 2 [2]. No published Phase I data from other second-generation GSMs that reached Phase 2 provide CSF Aβ42 reductions of this magnitude.

pharmacodynamics cerebrospinal fluid Aβ42 reduction Phase I biomarker

Clinical Advancement: Nivegacetor Is the Only Second-Generation GSM to Reach Phase 2/3 Development

Nivegacetor is the first and only second-generation gamma-secretase modulator to advance into a Phase 2/3 clinical trial, the GABriella study (NCT06996730), which completed recruitment of 256 participants in May 2025 [1]. This represents a critical differentiator: previous second-generation GSMs—including Eisai's E2212, Bristol Myers Squibb's BMS-932481, and Pfizer's PF-06648671—all failed to progress beyond Phase 1 due to safety signals, toxicity, or strategic decisions [2]. BMS-932481 was discontinued specifically due to dose- and exposure-dependent drug-induced liver injury (DILI) [3]. Nivegacetor's favorable safety and tolerability profile demonstrated in its Entry-into-Human study, combined with robust pharmacodynamic effects, enabled this advancement [4]. The GABriella study evaluates safety, brain amyloid accumulation via PET, and effects on neurodegeneration and neuroinflammatory biomarkers over 72 weeks at doses of 30, 60, and 120 mg [1].

Phase 2/3 GABriella trial clinical development Alzheimer's disease GSM

Nivegacetor: Optimal Research and Preclinical Development Application Scenarios


Mechanistic and Translational Studies Requiring Notch-Sparing Aβ Modulation

For research groups investigating the therapeutic hypothesis of selective Aβ42 reduction without interfering with essential gamma-secretase substrates, Nivegacetor represents the most clinically validated tool available. Its demonstrated Notch-sparing profile (IC50 > 25,000 nM for Notch vs. IC50 < 10 nM for Aβ42) eliminates the confounding cytotoxicity associated with GSIs [1]. This makes Nivegacetor the compound of choice for long-term chronic dosing models in transgenic mice, where substrate accumulation from GSIs is a known confounding factor [2].

Biomarker-Driven Alzheimer's Disease Prevention Trials

The GABriella Phase 2a trial design—enrolling amyloid-positive but cognitively unimpaired or mildly impaired individuals—positions Nivegacetor as the GSM candidate for secondary prevention studies [3]. Its robust, quantitative pharmacodynamic effect in human CSF (up to ~70% Aβ42 reduction and ~1100% increase in Aβ37/Aβ40 ratio) provides a well-characterized biomarker baseline for dose selection in new trials [4]. Procurement of Nivegacetor for biomarker studies enables direct comparison to published clinical PD benchmarks.

Combination Therapy Approaches with Anti-Amyloid Antibodies

Nivegacetor's upstream mechanism—reducing production of toxic Aβ species—is mechanistically complementary to approved anti-amyloid antibodies (aducanumab, lecanemab, donanemab) that promote clearance of existing plaques. Roche has initiated a Phase I study of RG6289 in combination with donanemab in presenilin-1 E280A mutation carriers, reflecting this rationale [5]. Researchers exploring combination amyloid-targeting strategies should prioritize Nivegacetor as the only GSM with active combination trial data.

Differentiation Studies Against Failed or Discontinued GSMs

For pharmaceutical benchmarking or structure-activity relationship (SAR) studies aimed at understanding the structural determinants of GSM safety, Nivegacetor serves as the reference positive control. Its successful advancement to Phase 2/3 contrasts with the DILI-associated BMS-932481 and the stalled PF-06648671 [2]. Comparative studies using Nivegacetor can elucidate the molecular features that confer hepatic safety, informing next-generation GSM design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nivegacetor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.